molecular formula C7H6FN3 B13898083 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine

5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13898083
M. Wt: 151.14 g/mol
InChI Key: HUTZNOALJCISKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-D]pyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactionsThe use of microwave-assisted synthesis has been reported to improve yields and reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced technologies such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. By binding to the ATP pocket of FAK, the compound disrupts its kinase activity, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the fluorine atom increases its lipophilicity and binding affinity to target proteins, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6FN3/c1-4-9-2-5-6(8)3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)

InChI Key

HUTZNOALJCISKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=CNC2=N1)F

Origin of Product

United States

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